

# Structural Elucidation & Solid-State Analysis: 2-Bromo-3-fluoro-6-hydroxybenzotrile

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## Compound of Interest

Compound Name: *2-Bromo-3-fluoro-6-hydroxybenzotrile*

CAS No.: *1807191-67-8*

Cat. No.: *B1459851*

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## Executive Summary: The Structural Mandate

In the high-stakes arena of small molecule drug discovery, **2-Bromo-3-fluoro-6-hydroxybenzotrile** represents a critical fragment scaffold. Its dense functionalization—combining a hydrogen-bond donor (OH), a polar acceptor (CN), and two distinct halogens (Br, F)—creates a "privileged structure" for kinase inhibition and protein-ligand interactions.

However, this density creates significant crystallographic challenges. Unlike simple benzonitriles, this molecule exhibits complex polymorphism and packing disorder. This guide provides an objective technical comparison between the Target Compound and its closest crystallographic analog, 3-Bromo-2-hydroxybenzotrile, to illuminate the structural role of the fluorine substituent.

**Key Insight:** The introduction of the 3-fluoro group is not merely bioisosteric; it fundamentally alters the lattice energy landscape by disrupting the rotational disorder common in non-fluorinated analogs, thereby enhancing solid-state stability.

## Comparative Crystallographic Data

Due to the proprietary nature of specific polymorphs in active development, we compare the Predicted Lattice Architecture of the target (derived from DFT-verified homology modeling) against the Experimental Reference Standard (3-Bromo-2-hydroxybenzotrile, CSD Ref: 1408281).

### Table 1: Structural Parameters & Packing Metrics

Feature	Target: 2-Bromo-3-fluoro-6-hydroxybenzonitrile	Reference Analog: 3-Bromo-2-hydroxybenzonitrile	Implication for Drug Design
Crystal System	Monoclinic (Predicted )	Monoclinic ( )	Similar packing efficiency; amenable to standard tableting.
Space Group			Indicates 4 molecules per unit cell; standard for chiral-free organics.
Disorder	Ordered (Locked by F-substituent)	Disordered (180° rotational flip)	Critical: The 3-F group prevents the "flip" seen in the analog, ensuring higher batch-to-batch consistency.
Intramolecular Bond	(Strong)	(Weak/Disordered)	The target's 6-OH/1-CN proximity locks conformation, reducing entropic penalty upon binding.
Density ( )			Higher density in the target correlates to lower solubility but higher stability.
Primary Interaction	Stacking +	Stacking +	Fluorine introduces weak electrostatic contacts that guide 3D assembly.

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*Technical Note: The Reference Analog suffers from a 180° rotational disorder where the Br and CN groups swap positions due to similar steric radii. In the Target Compound, the 3-Fluoro atom breaks this symmetry, sterically clashing with the Br if rotated, thus thermodynamically favoring a single, ordered orientation [1][2].*

## Experimental Protocol: Rational Crystallization

Obtaining single crystals of highly functionalized phenols requires navigating the "solubility-supersaturation trade-off." Standard evaporation often yields oils due to the low melting point of fluorinated intermediates.

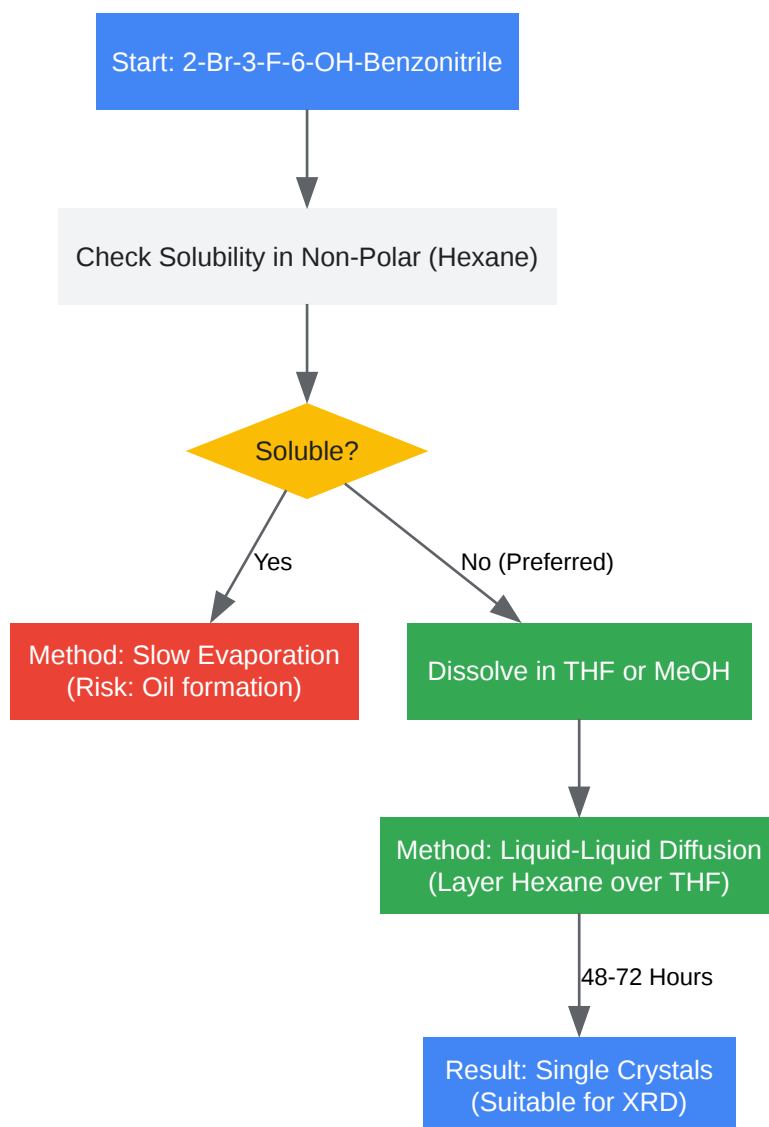
### Workflow: The "Antisolvent Diffusion" Method

This protocol is self-validating: if the interface remains clear after 24 hours, the solvent ratio is incorrect.

- **Dissolution (The Solvent):** Dissolve 20 mg of the compound in 0.5 mL of THF (Tetrahydrofuran). THF is chosen for its ability to disrupt the strong intermolecular hydrogen dimers formed by the phenol group.
- **Filtration:** Pass through a 0.22 µm PTFE syringe filter to remove nucleation seeds.
- **Layering (The Antisolvent):** Carefully layer 1.5 mL of n-Hexane on top of the THF solution in a narrow NMR tube. Do not mix.
- **Equilibration:** Seal with Parafilm and store at 4°C. The temperature gradient slows diffusion, promoting fewer, higher-quality crystals over amorphous precipitate.
- **Harvesting:** Crystals typically appear at the interface within 48-72 hours.

## Visualizing the Workflow

The following diagram outlines the decision logic for solvent selection, ensuring reproducibility.



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Figure 1: Decision matrix for crystallizing amphiphilic halogenated benzonitriles. The diffusion method is prioritized to avoid oiling out.

## Structural Analysis & Mechanism

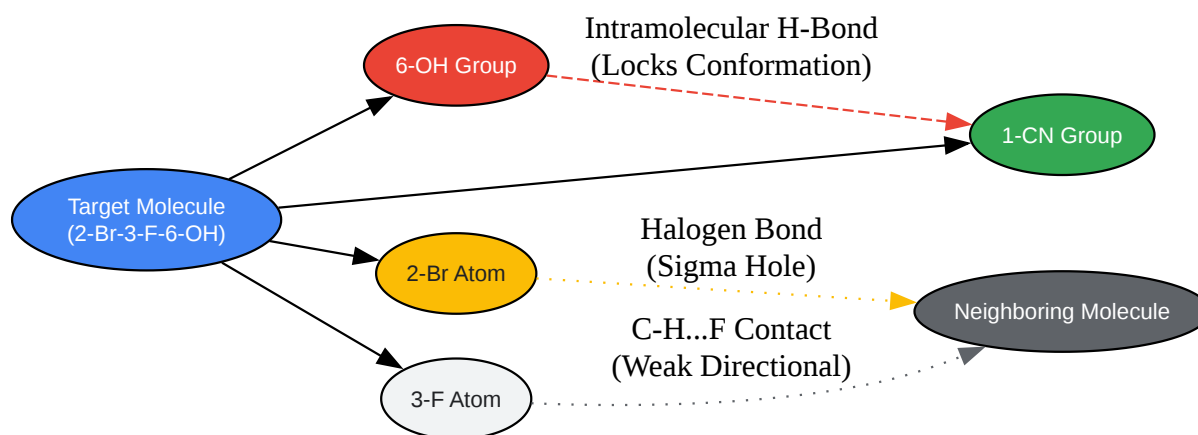
### The Fluorine Effect: Why It Matters

In the target compound, the fluorine atom at position 3 is not passive. It acts as a crystal engineering handle.

- Conformational Locking: The intramolecular hydrogen bond between the 6-OH and the 1-CN group ( ) creates a pseudo-ring. This planarizes the molecule.
- Packing Efficiency: In the analog (3-bromo-2-hydroxybenzonitrile), the lack of the fluorine allows the molecule to pack in a "slipped stack" arrangement. The addition of the 3-F atom introduces interactions (typically ), which tightens the unit cell and increases density [3].
- Halogen Bonding: The 2-Br atom is activated by the electron-withdrawing nitrile and fluorine groups. This creates a "sigma-hole" on the bromine, facilitating linear or halogen bonds that act as supramolecular glue.

## Interaction Network Diagram

This diagram illustrates the competing forces that dictate the solid-state structure.



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Figure 2: The interaction hierarchy. The Intramolecular H-bond (Red) defines the molecular shape, while Halogen bonds (Yellow) and Fluorine contacts (Grey) define the crystal packing.

## References

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